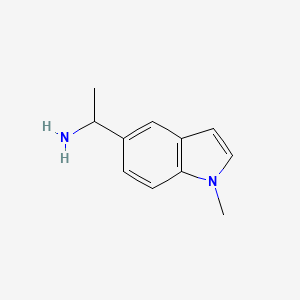

1-(1-Methyl-1H-indol-5-YL)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylindol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)9-3-4-11-10(7-9)5-6-13(11)2/h3-8H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRVADOCRBAFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 1 Methyl 1h Indol 5 Yl Ethanamine and Analogues

Influence of Indole (B1671886) Ring Substitutions on Biological Interactions

The indole ring is a common scaffold in many biologically active compounds, and substitutions on this bicyclic structure can significantly modulate pharmacological activity. tandfonline.com The nature, position, and size of substituents on the benzene (B151609) portion of the indole nucleus can affect properties such as lipophilicity, electronic distribution, and steric hindrance, all of which are critical for ligand-receptor interactions.

Research on various indole derivatives has demonstrated that substitutions at different positions of the indole ring can lead to a wide range of biological activities. For instance, in the context of cannabinoid receptor ligands, modifications to the indole ring are a key aspect of SAR studies. researchgate.net Similarly, for compounds targeting HIV-1 fusion, the substitution pattern on the indole core is a determining factor for inhibitory potency. nih.gov

Studies on indole-based compounds have shown that introducing electron-withdrawing or electron-donating groups can alter the electronic environment of the indole ring, thereby affecting its interaction with target proteins. rsc.org For example, a methoxy (B1213986) group at the 5-position of the indole ring in certain derivatives was found to be important for activity. nih.gov Halogen substitutions are also a common strategy to enhance binding affinity, often through favorable hydrophobic or halogen-bonding interactions within the receptor's binding pocket. The position of these substituents is equally critical; for example, moving a substituent from the 5-position to the 6-position can drastically alter the compound's biological profile. nih.gov

In the development of inhibitors for enzymes like Pim1 kinase, 3,5-disubstituted indole derivatives have been investigated, highlighting the importance of the substitution pattern for achieving high inhibitory activity. physchemres.org These studies often reveal that specific combinations of substituents are required to optimize interactions with the target. For instance, a chloro substitution at the 6th position of the indole nucleus was identified as beneficial for myeloid cell leukaemia-1 (Mcl-1) binding. rsc.org

| Indole Ring Position | Type of Substitution | General Effect on Biological Activity |

| N1-position | Methylation | Often increases metabolic stability and can alter receptor selectivity. |

| 5-position | Methoxy, Halogen | Can enhance potency by participating in hydrogen bonding or hydrophobic interactions. nih.gov |

| 6-position | Halogen (e.g., Chloro) | May improve binding affinity and selectivity for certain targets. nih.govrsc.org |

| Various | Electron-withdrawing groups | Modifies the electronic properties of the indole ring, influencing pi-stacking and other non-covalent interactions. nih.gov |

| Various | Electron-donating groups | Can increase electron density, potentially enhancing interactions with electron-deficient regions of a receptor. |

Impact of Ethanamine Side Chain Modifications on Molecular Recognition and Binding Affinity

The ethanamine side chain is a critical component for the biological activity of many indole-based compounds, as it often contains a basic nitrogen atom that can participate in crucial ionic interactions with acidic residues in the binding sites of receptors and enzymes. Modifications to this side chain, including its length, rigidity, and the substitution pattern on the nitrogen atom, can have profound effects on molecular recognition and binding affinity. nih.govrsc.org

Alpha-methylation, which introduces a methyl group on the carbon adjacent to the nitrogen (as in 1-(1-Methyl-1H-indol-5-YL)ethanamine), can have several consequences. It creates a chiral center, which is discussed in section 3.4, and can also provide steric bulk that may enhance selectivity for a particular receptor subtype or protect the molecule from metabolic degradation.

Increasing or decreasing the length of the alkyl chain separating the indole nucleus from the amine group can alter the compound's ability to adopt the optimal conformation for binding. For many receptor systems, a two-carbon (ethyl) spacer is optimal for bridging key interaction points within the binding pocket. Shortening the chain to a single carbon or extending it to three or more carbons often leads to a decrease in activity. researchgate.net

Substitution on the nitrogen atom (N-alkylation) is another common modification. Introducing small alkyl groups like methyl or ethyl can affect the basicity of the amine and its steric profile. In some cases, N-alkylation can increase potency, while in others, a primary amine (unsubstituted) is preferred for optimal hydrogen bonding. nih.gov

| Side Chain Modification | Structural Change | Potential Impact on Activity |

| Alpha-Methylation | Addition of a CH₃ group to the carbon adjacent to the amine | Creates a chiral center; may increase metabolic stability and receptor selectivity. |

| Chain Length Variation | Changing the number of carbons between the indole and amine | Affects the distance to the interacting amino acid residues; optimal length is often two carbons. researchgate.net |

| N-Alkylation | Adding alkyl groups to the amine nitrogen | Modifies basicity and steric bulk; can either increase or decrease binding affinity depending on the target. nih.gov |

| N-Acylation | Converting the amine to an amide | Reduces basicity and introduces a hydrogen bond acceptor, which can significantly alter the binding mode and activity. |

Positional Isomerism and its Effect on Structure-Activity Profiles for Indole Ethanamines

Positional isomerism, which refers to the different locations at which the ethanamine side chain can be attached to the indole ring, plays a pivotal role in determining the structure-activity profile of these compounds. The electronic properties and steric environment of the indole ring vary significantly depending on the point of attachment, which in turn influences how the molecule interacts with its biological target. nih.gov

The most common points of attachment for side chains on the indole ring are the 2, 3, 4, 5, 6, and 7-positions. For instance, 3-(2-aminoethyl)indole is the core structure of the neurotransmitter serotonin (B10506), highlighting the biological significance of the 3-position. nih.gov In contrast, attaching the side chain at the 5-position, as in this compound, results in a different spatial arrangement of the pharmacophoric elements.

Comparative studies of positional isomers have shown that even a slight shift in the side chain's position can lead to dramatic changes in receptor affinity and functional activity. For example, in a study of (2-aminopropyl)indole isomers, the 3- and 5-isomers (3-API and 5-API) were found to be the active constituents in different forensic drug samples, suggesting they may have distinct pharmacological profiles that lead to their separate distribution. researchgate.net

| Isomer (Position of Ethanamine) | Significance/Known Activity | Reference |

| 3-yl | Core structure of serotonin and tryptamine (B22526) alkaloids. Often associated with high affinity for serotonin receptors. | nih.gov |

| 5-yl | The focus of this article. Its specific profile depends on the target, but it is a common scaffold in medicinal chemistry. | researchgate.net |

| 4-yl, 6-yl, 7-yl | Generally less studied, but can exhibit unique pharmacological properties due to different vectoral orientation of the side chain relative to the indole nitrogen. | researchgate.net |

| 2-yl | Less common due to the chemical reactivity of the 2-position of the indole ring, but can be synthesized and may offer novel activities. | researchgate.net |

Stereochemical Considerations in Structure-Activity Relationships of Chiral Ethanamines

The presence of a chiral center, as is the case in this compound due to the alpha-methyl group on the ethanamine side chain, introduces the concept of stereochemistry into the SAR. Chiral molecules can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). solubilityofthings.comutdallas.edu Biological systems, such as receptors and enzymes, are themselves chiral, and as a result, they often exhibit stereoselectivity, meaning they interact differently with each enantiomer of a chiral drug. nih.govnih.gov

One enantiomer may have a significantly higher binding affinity for the target receptor than the other. This is because the three-dimensional arrangement of atoms in one enantiomer allows for a more complementary fit with the chiral binding site, leading to more favorable interactions. The other enantiomer may bind with lower affinity, have no activity, or even interact with a different target, potentially leading to off-target effects. nih.gov

For example, in a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, which are structurally related to indole ethanamines, the (S)-enantiomer of one compound was found to have high agonistic activity at the human 5-HT2C receptor, with high selectivity over other serotonin receptor subtypes. ebi.ac.uk This highlights the critical importance of controlling the stereochemistry during drug design and synthesis to produce the more active and selective enantiomer.

The difference in activity between enantiomers can be dramatic. It is not uncommon for one enantiomer to be orders of magnitude more potent than its mirror image. Therefore, a thorough SAR study must involve the separation of the racemic mixture (a 50:50 mixture of both enantiomers) and the individual testing of each pure enantiomer to fully characterize the compound's pharmacological profile. tru.ca

| Stereoisomer | Typical Interaction with Chiral Receptors | Implication for SAR |

| (R)-enantiomer | May fit well into the binding site, leading to high affinity and potency. | Could be the "eutomer" (the more active enantiomer). |

| (S)-enantiomer | May have a poor fit, resulting in lower affinity or inactivity. | Could be the "distomer" (the less active enantiomer). |

| Racemic Mixture | Exhibits an activity that is the average of the two enantiomers. | Can be misleading, as the activity of the more potent enantiomer may be diluted by the less active one. tru.ca |

Computational Chemistry Approaches to SAR Analysis

Computational chemistry provides powerful tools to investigate and predict the structure-activity relationships of molecules like this compound, often complementing and guiding experimental work. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are particularly valuable in this regard.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jbcpm.com This technique allows researchers to visualize the plausible binding modes of indole ethanamine analogues at a molecular level. By analyzing the docked poses, one can identify key interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and pi-stacking, that contribute to the binding affinity. researchgate.net

For instance, docking studies can reveal how different substituents on the indole ring (as discussed in 3.1) might occupy specific sub-pockets within the receptor's binding site, or how modifications to the ethanamine side chain (3.2) could affect the crucial ionic bond with an acidic residue like aspartate or glutamate. nih.gov The results of docking simulations are often scored based on the predicted binding energy, providing a rank-ordering of analogues that can help prioritize which compounds to synthesize and test experimentally. researchgate.net Studies on various indole derivatives have successfully used molecular docking to understand their interactions with targets ranging from fungal enzymes to cancer-related proteins. nih.govphyschemres.orgjbcpm.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com QSAR models are developed by calculating various molecular descriptors for a set of molecules with known activities. These descriptors quantify different aspects of the molecular structure, such as steric (size and shape), electronic (charge distribution), and hydrophobic properties.

Once a statistically significant correlation is established, the resulting QSAR model can be used to predict the activity of new, unsynthesized compounds. tandfonline.comnih.gov This is particularly useful for screening large virtual libraries of potential drug candidates and for optimizing lead compounds. Numerous QSAR studies have been performed on indole derivatives, creating models to predict activities such as antifungal, anticancer, and enzyme inhibition. rsc.orgnih.govmdpi.com These models can identify which molecular properties are most important for the desired biological effect. For example, a QSAR study might reveal that the activity of a series of indole ethanamines is positively correlated with their lipophilicity and negatively correlated with the size of a substituent at a particular position, providing clear guidance for further chemical modifications. researchgate.net

In Vitro Biological Activity and Mechanistic Investigations of 1 1 Methyl 1h Indol 5 Yl Ethanamine

Receptor Binding Affinities and Selectivity Profiles (In Vitro)

The interaction of 1-(1-Methyl-1H-indol-5-YL)ethanamine with various receptor systems has been a subject of scientific interest. However, specific binding affinity and functional activity data for this exact compound are not uniformly available across all major receptor families.

Serotonin (B10506) Receptor (5-HTR) Subtype Interactions and Agonism (In Vitro)

A comprehensive search of scientific literature did not yield specific in vitro binding affinity (Kᵢ) or functional agonism (EC₅₀) data for the interaction of this compound with serotonin receptor subtypes. While studies have been conducted on various indole (B1671886) ethylamine (B1201723) derivatives, direct data for this N-methylated compound is not presently available in the reviewed sources.

Interactive Data Table: Serotonin Receptor Subtype Affinity and Activity Data not available in the reviewed scientific literature.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Modulation (In Vitro)

There is no specific information available in the reviewed scientific literature regarding the in vitro modulation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by this compound. Research on other novel indole ethylamine derivatives has shown activity at this receptor, but data cannot be directly extrapolated to the subject compound. nih.govnih.gov

Interactive Data Table: PPARα Modulation Data not available in the reviewed scientific literature.

Cannabinoid Receptor (CB1) Allosteric Modulation (In Vitro)

The potential for this compound to act as an allosteric modulator at the cannabinoid receptor 1 (CB1) has not been specifically documented in the available scientific literature. Research into CB1 allosteric modulators has often focused on structurally distinct indole derivatives, such as indole-2-carboxamides. nih.govnih.govacs.org

Interactive Data Table: CB1 Allosteric Modulation Data not available in the reviewed scientific literature.

Other Receptor System Interactions (In Vitro)

A broad screening of the binding profile of this compound against a wider panel of other receptor systems (e.g., adrenergic, dopamine, histamine (B1213489) receptors) has not been reported in the reviewed literature. Therefore, its selectivity and potential for off-target interactions remain uncharacterized.

Interactive Data Table: Other Receptor Interactions Data not available in the reviewed scientific literature.

Enzymatic Activity Modulation (In Vitro)

The inhibitory effects of this compound on key enzyme systems are an important aspect of its pharmacological profile.

Monoamine Oxidase (MAO) Inhibition (In Vitro)

While direct in vitro inhibition data for this compound is not specified, studies on structurally related α-methyltryptamine (AMT) analogs provide significant insights. The compound this compound is a methylated derivative of the AMT analog 5-(2-aminopropyl)indole (B590550) (5-IT). Research investigating a range of AMT analogs demonstrated potent inhibitory activity against monoamine oxidase-A (MAO-A). science.gov

In an in vitro assay using recombinant human MAO-A and MAO-B, AMT and its analogs showed pronounced MAO-A inhibition properties. science.gov Specifically, the close structural analog 5-IT was found to be a potent inhibitor of MAO-A. science.gov Given this evidence, it is hypothesized that this compound would also exhibit inhibitory activity against MAO-A. However, specific IC₅₀ values for this N-methylated variant are not available in the cited literature. Four of the thirteen tested AMT analogs also showed weaker inhibition of MAO-B. science.gov

Interactive Data Table: Monoamine Oxidase (MAO) Inhibition for a Structural Analog

| Compound | Enzyme | IC₅₀ (µM) |

|---|---|---|

| 5-(2-aminopropyl)indole (5-IT) | MAO-A | Data indicates potent inhibition |

| 5-(2-aminopropyl)indole (5-IT) | MAO-B | Data not specified as a potent inhibitor |

Data derived from studies on structural analogs. science.gov

Cytosolic Phospholipase A2α (cPLA2α) Inhibition (In Vitro)

No specific in vitro studies detailing the inhibitory activity of this compound on the enzyme cytosolic phospholipase A2α (cPLA2α) were identified in the searched literature. While the broader class of indole derivatives has been investigated for cPLA2α inhibition, data focusing solely on this compound is not available.

Enzyme Kinetic Studies and Inhibition Mechanism (In Vitro)

Consistent with the lack of data on its inhibitory activity, no in vitro enzyme kinetic studies for this compound have been published. Consequently, details regarding its mechanism of inhibition, if any, against cPLA2α or other enzymes remain uncharacterized.

Intracellular Signaling Pathway Perturbations (In Vitro Cell Models)

G-Protein Coupled Receptor (GPCR) Signaling Cascades (e.g., cAMP, ERK Activation)

There are no specific in vitro studies available that describe the effects of this compound on G-Protein Coupled Receptor (GPCR) signaling cascades. Research detailing its impact on second messengers such as cyclic AMP (cAMP) or the activation of downstream pathways like the Extracellular signal-regulated kinase (ERK) pathway has not been reported.

Modulation of c-Myc Expression and Cell Cycle Regulation (In Vitro)

No published in vitro research was found that investigates the influence of this compound on the expression of the c-Myc proto-oncogene or its effects on cell cycle regulation in cell models.

Regulation of Lipid Accumulation and Related Metabolic Pathways (In Vitro)

In vitro studies specifically examining the role of this compound in the regulation of lipid accumulation or its effects on related metabolic pathways are not present in the current body of scientific literature. A study on other novel indole ethylamine derivatives as regulators of lipid metabolism has been published, but this research does not include or make reference to this compound. researchgate.netnih.gov

Nucleic Acid Interaction Studies (In Vitro)

There are no available in vitro studies that have investigated the potential for this compound to interact with nucleic acids such as DNA or RNA.

G-Quadruplex DNA Binding and Stabilization (In Vitro)

Following a comprehensive review of publicly available scientific literature, no research data was found regarding the in vitro G-quadruplex DNA binding and stabilization properties of the specific compound this compound.

Therefore, no detailed research findings, data tables, or mechanistic investigations for this compound's interaction with G-quadruplex DNA can be provided.

In Vitro Metabolic Pathways and Biotransformation of 1 1 Methyl 1h Indol 5 Yl Ethanamine

Phase I Metabolic Transformations (In Vitro Models)

Phase I reactions introduce or expose functional groups on the parent compound, preparing it for Phase II conjugation. For 1-(1-Methyl-1H-indol-5-YL)ethanamine, oxidative processes are expected to be the predominant Phase I metabolic pathways.

In vitro incubation of this compound with liver microsomes or hepatocytes would likely reveal several oxidative metabolites. The primary enzymes responsible for these transformations are the cytochrome P450s. youtube.com

Hydroxylation: Aromatic hydroxylation on the indole (B1671886) ring is a common metabolic pathway. The positions most susceptible to hydroxylation would be C4, C6, and C7 of the indole nucleus. Aliphatic hydroxylation could also occur on the ethylamine (B1201723) side chain.

N-Dealkylation: The N-methyl group on the indole ring is a potential site for oxidative N-dealkylation, which would result in the formation of 1H-indol-5-yl)ethanamine.

The following table illustrates the potential oxidative metabolites that could be identified in in vitro systems.

| Metabolite | Metabolic Reaction | Enzyme System |

| 4-hydroxy-1-(1-methyl-1H-indol-5-yl)ethanamine | Aromatic Hydroxylation | Cytochrome P450 |

| 6-hydroxy-1-(1-methyl-1H-indol-5-yl)ethanamine | Aromatic Hydroxylation | Cytochrome P450 |

| 1-(1H-indol-5-yl)ethanamine | N-Dealkylation | Cytochrome P450 |

Given the chemical structure of this compound, significant reductive or hydrolytic metabolic pathways in Phase I are less likely compared to oxidative transformations. The absence of functional groups such as nitro, azo, or ester moieties makes this compound a poor substrate for major reductive and hydrolytic enzymes.

Phase II Metabolic Transformations (In Vitro Models)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, leading to more water-soluble and readily excretable products. upol.cz Hepatocytes are the preferred in vitro model for studying these reactions as they contain a full complement of Phase II enzymes. semanticscholar.org

The hydroxylated metabolites formed during Phase I are primary candidates for Phase II conjugation reactions.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups. The hydroxylated indole metabolites would likely undergo O-glucuronidation. nih.gov

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to hydroxyl moieties. The phenolic hydroxyl groups of the hydroxylated indole metabolites are susceptible to sulfation. nih.gov

The table below outlines the potential Phase II conjugates.

| Parent Metabolite | Conjugation Reaction | Conjugate |

| 4-hydroxy-1-(1-methyl-1H-indol-5-yl)ethanamine | Glucuronidation | 4-O-glucuronide of this compound |

| 6-hydroxy-1-(1-methyl-1H-indol-5-yl)ethanamine | Sulfation | 6-O-sulfate of this compound |

While glucuronidation and sulfation are the most common Phase II pathways for hydroxylated compounds, other conjugation reactions such as acetylation of the primary amine on the ethylamine side chain could potentially occur, though this is generally a less prominent pathway for such structures.

Metabolic Stability and Clearance Parameters (In Vitro Models)

Metabolic stability assays are crucial for predicting the in vivo metabolic clearance of a compound. bioivt.comnih.gov These assays measure the rate of disappearance of the parent compound over time when incubated with liver microsomes or hepatocytes. springernature.com

The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). srce.hr

In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the intrinsic metabolic activity of the liver towards the compound. srce.hr It is calculated from the half-life and the incubation conditions. thermofisher.com

The following table presents hypothetical metabolic stability data for this compound in different in vitro systems.

| In Vitro System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Human Liver Microsomes | 45 | 15.4 |

| Rat Liver Microsomes | 25 | 27.7 |

| Human Hepatocytes | 60 | 11.6 |

| Rat Hepatocytes | 35 | 19.8 |

These in vitro clearance values can be scaled to predict the in vivo hepatic clearance, providing valuable information for drug development. nih.gov

In Vitro Half-Life Determination in Liver Microsomes

There are no published studies that have determined the in vitro half-life of this compound in human or animal liver microsomes. This parameter is essential for predicting the metabolic stability of a compound. The half-life is typically determined by incubating the compound with liver microsomes and measuring its disappearance over time.

Intrinsic Clearance Rate Assessment (In Vitro)

Similarly, the intrinsic clearance rate (CLint) of this compound has not been reported in the scientific literature. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow and protein binding. It is a critical parameter used in in vitro-in vivo extrapolation to predict human pharmacokinetic properties. Without experimental data, it is not possible to provide an assessment of this value.

Identification and Characterization of In Vitro Metabolites

No research has been published identifying or characterizing the in vitro metabolites of this compound. Metabolic profiling studies, which typically employ techniques like liquid chromatography-mass spectrometry (LC-MS), are necessary to elucidate the biotransformation pathways a compound undergoes. These pathways can include oxidation, hydroxylation, demethylation, and conjugation reactions. The lack of such studies means the metabolic products of this specific compound are currently unknown.

Analytical Chemistry Methodologies for Research on 1 1 Methyl 1h Indol 5 Yl Ethanamine

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is the cornerstone of analytical procedures for indole (B1671886) alkaloids and related synthetic derivatives, providing the necessary separation from impurities, related substances, and matrix components. rjpharmacognosy.ir The choice of technique depends on the analyte's physicochemical properties, such as volatility and polarity, and the specific requirements of the analysis, such as speed and resolution.

High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the separation and analysis of indole alkaloids. universiteitleiden.nl Its versatility makes it suitable for quantifying 1-(1-Methyl-1H-indol-5-YL)ethanamine in various samples.

Research Findings: Reversed-phase (RP) HPLC is the predominant mode used for indole compounds, typically employing C8 or C18 stationary phases that effectively retain the moderately polar indoleamine structure. universiteitleiden.nlnih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer (frequently containing an acid modifier like formic acid to ensure ionization and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The addition of basic modifiers like triethylamine (B128534) can also be used to reduce peak tailing, which can occur due to the interaction of the basic amine group with residual silanol (B1196071) groups on the silica-based column packing. universiteitleiden.nl Detection is commonly achieved using UV-Vis photodiode array (PDA) detectors, as the indole ring possesses a strong and characteristic UV chromophore. universiteitleiden.nl For enhanced sensitivity and selectivity, fluorescence detection is also highly effective, capitalizing on the natural fluorescence of many indole compounds. nih.gov

Because this compound possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain, chiral HPLC is necessary to separate its enantiomers. This is critical in pharmaceutical research, as enantiomers often exhibit different biological activities. Chiral separation is typically achieved using chiral stationary phases (CSPs), such as those based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188) phenylcarbamates. mdpi.comyakhak.org The mobile phase in chiral separations is often a non-polar mixture, for instance, n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol, sometimes with an acidic or basic additive to improve resolution. researchgate.netchromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound This table presents hypothetical parameters extrapolated from established methods for analogous indole compounds. nih.govmdpi.com

| Parameter | Reversed-Phase (Achiral) Analysis | Chiral Analysis |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 25 °C |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | UV at 254 nm |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This technology allows for much faster analysis times and provides superior resolution and sensitivity, making it ideal for high-throughput screening and the analysis of complex biological samples. rjpharmacognosy.irnih.gov

Research Findings: UHPLC, frequently coupled with tandem mass spectrometry (UHPLC-MS/MS), has become a standard method for the quantitative analysis of indole compounds in various matrices, including biological fluids and wine. nih.govnih.gov The enhanced resolving power allows for the separation of closely related isomers and metabolites that may not be resolved by standard HPLC. Columns such as the Acquity UPLC® CSH™ Phenyl-Hexyl or HSS T3 are commonly used for these applications. nih.govresearchgate.net The fundamental principles of mobile phase composition are similar to HPLC, typically involving aqueous solutions with acid modifiers and organic solvents like acetonitrile. The method's suitability for routine analysis is supported by its high accuracy and repeatability. nih.gov

Table 2: Representative UHPLC Method Parameters for High-Resolution Separation This table outlines potential UHPLC conditions based on published methods for indole analysis. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | UPLC HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Volume | 1-2 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While many indoleamines have limited volatility due to their polar nature, GC can be effectively used following a derivatization step.

Research Findings: For GC analysis of indoleamines like N-methylated tryptamines, derivatization is a common prerequisite to increase volatility and thermal stability while improving chromatographic peak shape. nih.govcapes.gov.br A typical derivatization strategy involves acylation of the amine and indole nitrogen with reagents like heptafluorobutyryl anhydride. nih.gov Another approach is silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens on amine and indole groups with trimethylsilyl (B98337) (TMS) groups. mdpi.com The separation is performed on a capillary column, such as a DB-1 or similar non-polar phase, using a temperature gradient to elute the compounds based on their boiling points. oup.com GC-MS provides both retention time and mass spectral data, allowing for highly confident identification of the target analyte. nih.gov

Table 3: Exemplar GC-MS Method Parameters for Derivatized Indoleamine Analysis This table describes a potential GC-MS method including a necessary derivatization step, based on protocols for related compounds. nih.govmdpi.com

| Parameter | Condition |

|---|---|

| Derivatization | Reaction with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 min. |

| Column | DB-1 Fused Silica (B1680970) Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow |

| Injector Temp. | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min. |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 m/z |

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details through fragmentation analysis. It is most powerfully applied when coupled with a chromatographic separation technique (LC-MS or GC-MS).

Electrospray Ionization (ESI) is a soft ionization technique that is ideally suited for generating intact molecular ions from polar, thermally labile compounds like indoleamines directly from a liquid phase. nih.gov It is the most common ionization source used in LC-MS analysis of such molecules.

Research Findings: When analyzed in positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, due to the basicity of the primary amine group. This ion will be the most prominent peak in the full-scan mass spectrum and serves as the precursor ion for subsequent fragmentation analysis (MS/MS). mdpi.com Depending on the solvent system, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. ESI is considered "soft" because it imparts very little excess energy to the analyte, minimizing in-source fragmentation and preserving the molecular ion for detection. nih.gov Optimized ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature, are crucial for achieving maximal signal intensity. mdpi.com

Table 4: Predicted Primary Ions for this compound in ESI-MS (Molecular Weight of C₁₂H₁₆N₂ = 188.27 g/mol )

| Ion Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| Protonated Molecule | [C₁₂H₁₆N₂ + H]⁺ | 189.13 | Primary ion observed in positive ESI mode. |

| Sodium Adduct | [C₁₂H₁₆N₂ + Na]⁺ | 211.12 | Often observed with sodium contamination in solvents. |

| Potassium Adduct | [C₁₂H₁₆N₂ + K]⁺ | 227.09 | Often observed with potassium contamination in solvents. |

Tandem Mass Spectrometry (MS/MS) provides definitive structural information by inducing and analyzing the fragmentation of a selected precursor ion. In a process known as Collision-Induced Dissociation (CID), the isolated precursor ion (e.g., the [M+H]⁺ ion at m/z 189.13) is accelerated and collided with an inert gas, causing it to break apart into smaller, characteristic product ions.

Research Findings: The fragmentation pattern of this compound can be predicted based on its structure and established fragmentation pathways for related indole alkaloids and tryptamines. researchgate.netnih.gov The product ion spectrum is used to confirm the compound's identity and can help identify metabolites by observing mass shifts in the precursor and fragment ions.

Key predictable fragmentation pathways include:

Loss of Ammonia (B1221849): A common fragmentation for primary amines is the neutral loss of ammonia (NH₃, 17.03 Da), which would produce a fragment ion at m/z 172.10.

Alpha-Cleavage: Cleavage of the bond between the two carbons of the ethylamine side chain is highly probable. This would result in the formation of a stable benzyl-type cation at m/z 158.09, corresponding to the [M-CH₂NH₂]⁺ fragment.

Loss of the Ethylamine Side Chain: Cleavage of the bond connecting the side chain to the indole ring would lead to the formation of a 1-methyl-1H-indol-5-yl cation at m/z 144.08. This fragment is characteristic of many indole alkaloids. researchgate.net

Indole Ring Fragmentation: The indole core itself can fragment, producing characteristic ions such as m/z 130, which is often observed in the mass spectra of indole-containing molecules. researchgate.net

Table 5: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound This table presents hypothesized fragmentation data based on common pathways for indoleamines. researchgate.netnih.gov

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 189.13 | 172.10 | 17.03 (NH₃) | [M+H-NH₃]⁺ |

| 189.13 | 158.09 | 31.04 (CH₃N) | 1-Methyl-5-vinyl-1H-indole cation |

| 189.13 | 144.08 | 45.05 (C₂H₅N) | 1-Methyl-1H-indol-5-yl cation |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). researchgate.net Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to within a few parts per million (ppm), allowing for the determination of a compound's elemental formula.

Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer are commonly used. researchgate.net For a related compound, (2,3-Dihydro-1H-indol-5-ylmethyl)amine, HRMS analysis using ESI-TOF yielded a found m/z of 149.1067 for the protonated molecule ([M+H]⁺), which corresponded closely to the calculated value of 149.1073 for the formula C₉H₁₂N₂. mdpi.com This high degree of accuracy confirms the elemental composition and, by extension, the molecular weight of the synthesized compound. mdpi.com In the context of this compound, HRMS would be used to verify its molecular formula, C₁₁H₁₄N₂, by comparing the experimentally measured exact mass to the theoretical value.

Table 1: Example of HRMS Data for a Structurally Related Indole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | (2,3-Dihydro-1H-indol-5-ylmethyl)amine | mdpi.com |

| Ionization | ESI | mdpi.com |

| Formula | C₉H₁₂N₂ | mdpi.com |

| Species | [M+H]⁺ | mdpi.com |

| Calculated m/z | 149.1073 | mdpi.com |

Direct Inlet Probe (DIP) Mass Spectrometry

Direct Inlet Probe (DIP) Mass Spectrometry is a rapid technique for analyzing solid or low-volatility liquid samples with minimal preparation. researchgate.netsim-gmbh.de The method involves placing a small amount of the sample (around 0.2 mg) into a quartz cup at the tip of a stainless-steel rod. researchgate.net This probe is then inserted directly into the high-vacuum region of the ion source of a mass spectrometer. researchgate.netsim-gmbh.de The probe tip is heated in a programmable manner, causing the sample to vaporize and subsequently be ionized, typically by electron impact (EI). researchgate.net

This technique is advantageous for a quick preliminary analysis of thermally stable compounds like this compound, providing a mass spectrum without the need for chromatographic separation. sim-gmbh.de The resulting spectrum can offer immediate information on the molecular weight and fragmentation pattern of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. evitachem.com It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov Both ¹H (proton) and ¹³C NMR are employed to fully characterize the structure of this compound. mdpi.com

¹H NMR: This technique identifies the different types of protons in the molecule, their relative numbers, and their connectivity. For this compound, distinct signals would be expected for the aromatic protons on the indole ring, the N-methyl protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃) of the ethylamine side chain. nih.govnih.gov

¹³C NMR: This provides information on the different carbon environments within the molecule. Signals corresponding to the aromatic carbons of the indole core and the aliphatic carbons of the N-methyl and ethylamine groups would be observed. mdpi.comnih.gov

Advanced NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, confirming the final structure. The chemical shifts (δ) are reported in ppm and are characteristic of the electronic environment of each nucleus. nih.govbeilstein-journals.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Indole Ethylamine Derivatives

| Functional Group | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indole Aromatic Protons | 6.8 - 8.0 | 110 - 137 |

| N-CH₃ (on indole) | ~3.3 - 3.8 | ~30 - 35 |

| Side Chain CH | ~3.5 - 4.5 | ~40 - 50 |

| Side Chain CH₃ | ~1.3 - 1.5 | ~20 - 25 |

Note: Data are generalized from various indole derivatives. mdpi.comnih.govnih.gov

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic properties of a molecule. The indole ring system of this compound contains a chromophore that absorbs light in the UV region. openaccesspub.org A UV-Vis spectrum, typically recorded from 200–400 nm, reveals the wavelengths of maximum absorption (λmax). researchgate.net These absorption bands correspond to electronic transitions within the aromatic system. For 1-Methylindole, characteristic absorption peaks are observed that help in confirming the presence of the indole core. researchgate.net Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data to analyze the electronic transitions in detail. researchgate.netnih.gov

Sample Preparation and Derivatization for Analytical Studies

Proper sample preparation is critical for obtaining reliable analytical data. For synthesized compounds like this compound, purification is a necessary first step. Techniques like column chromatography (using silica gel) and recrystallization are commonly employed to isolate the pure compound from reaction byproducts and unreacted starting materials. nih.govnih.gov

For certain analyses, particularly liquid chromatography-mass spectrometry (LC-MS), derivatization of the primary amine group may be beneficial. Primary amines can sometimes exhibit poor chromatographic peak shape. Derivatization involves reacting the amine with a reagent to form a derivative with improved properties. scispace.com For instance, reagents can be used to cap the amine, making the molecule less polar and more amenable to reverse-phase chromatography, potentially leading to better sensitivity and peak resolution. scispace.com

Computational and Chemoinformatic Approaches in Research on 1 1 Methyl 1h Indol 5 Yl Ethanamine

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling serves as a cornerstone for understanding how 1-(1-Methyl-1H-indol-5-YL)ethanamine interacts with its biological targets at an atomic level. Techniques such as molecular docking are employed to predict the preferred binding orientation and affinity of the compound within the active site of a target protein. nih.govnih.gov For instance, if this compound were to be investigated as an inhibitor of a specific enzyme, docking studies would be performed using the crystal structure of that enzyme. ijpsjournal.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein, which are crucial for stable binding. nih.govnajah.edu

Following initial docking predictions, molecular dynamics (MD) simulations are utilized to study the dynamic behavior of the ligand-protein complex over time. najah.edunih.gov MD simulations provide a more realistic representation of the biological environment by modeling the movements and conformational changes of both the ligand and the target protein. nih.govdntb.gov.ua By simulating the complex for nanoseconds or longer, researchers can assess the stability of the predicted binding pose and identify any significant conformational adjustments that may occur upon ligand binding. najah.edudntb.gov.ua This information is invaluable for validating docking results and understanding the intricate details of the ligand-target recognition process. For this compound, MD simulations could confirm the stability of its interaction within a receptor's binding pocket, providing a solid foundation for further experimental validation. nih.gov

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jetir.orgfrontiersin.org This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov In the context of this compound, if the three-dimensional structure of its target is known, SBVS can be employed. This involves docking a large database of compounds into the target's binding site and ranking them based on their predicted binding affinity. jetir.orgfrontiersin.org

Conversely, when the structure of the target is unknown, LBVS becomes a powerful alternative. numberanalytics.comnih.gov This method relies on the knowledge of other molecules that are known to bind to the target of interest. numberanalytics.com By analyzing the common structural features and properties of these known active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. Subsequently, compound libraries can be screened to find molecules that match this pharmacophore, such as derivatives or analogs of this compound. bu.edu.eg Ligand-based approaches, such as quantitative structure-activity relationship (QSAR) studies, further refine this process by correlating the chemical structures of compounds with their biological activities, guiding the design of new molecules with improved potency. numberanalytics.com

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (In Silico)

The success of a drug candidate is not solely dependent on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). longdom.org In silico ADME prediction tools have become indispensable in early-stage drug discovery for filtering out compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. ljmu.ac.uk A variety of computational models, often powered by machine learning, are used to predict these properties based on the chemical structure of a compound like this compound. longdom.orgresearchgate.net

These predictive models can estimate a wide range of parameters, including intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. nih.govmdpi.com For this compound, in silico tools can provide crucial early insights into its potential as an orally bioavailable drug and its likely metabolic fate. researchgate.netnih.gov

Table 1: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the BBB. mdpi.com |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from the central nervous system. |

| Plasma Protein Binding | Moderate to High | A significant fraction of the compound may be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Low likelihood of inhibiting this major metabolic enzyme. |

| Excretion |

Note: The data in this table are generated from general in silico predictive models and are intended for illustrative purposes. Actual values may vary.

Data Mining and Cheminformatics for Indole (B1671886) Ethanamine Compound Libraries

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govmdpi.com This makes libraries of indole-containing compounds, particularly indole ethanamines, a rich source for drug discovery. nih.gov Data mining and cheminformatics provide the tools to effectively analyze these large chemical datasets to uncover valuable structure-activity relationships (SAR) and identify promising new drug candidates. nih.gov

By applying cheminformatic techniques, researchers can explore the chemical space of indole ethanamine libraries, clustering compounds based on structural similarity and identifying key molecular features associated with desired biological activities. nih.gov This can involve the analysis of various molecular descriptors that quantify the physicochemical and structural properties of the molecules. Machine learning algorithms can then be trained on this data to build predictive models that can screen new, untested compounds or guide the design of novel indole ethanamine derivatives with enhanced properties. rsc.org This data-driven approach accelerates the hit-to-lead optimization process by focusing synthetic efforts on the most promising chemical scaffolds. enamine.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Methyl-1H-indol-5-YL)ethanamine?

- Answer : The compound can be synthesized via:

- Fischer Indole Synthesis : Reacting phenylhydrazine with a ketone/aldehyde under acidic conditions to form the indole core. Reaction conditions (e.g., HCl or H₂SO₄ concentration, temperature) must be optimized to improve yield and purity .

- Reductive Amination : Reducing indole derivatives (e.g., nitro or imine intermediates) using catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄). This method requires careful control of reducing agents to avoid over-reduction .

- Modular Substitution : Introducing the methyl group at the 1-position of indole via alkylation reactions, followed by functionalization at the 5-position using cross-coupling or electrophilic substitution .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Key methods include:

- X-ray Crystallography : Resolves 3D molecular structure and confirms substitution patterns. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl group at δ 2.4–2.6 ppm, indole NH at δ 8.0–10.0 ppm). DEPT-135 and HSQC clarify carbon connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₄N₂) with <5 ppm mass accuracy .

Q. How is the compound screened for basic biological activity?

- Answer :

- In Vitro Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled serotonin) quantify affinity for receptors like 5-HT₁A. Competitive binding curves determine IC₅₀ values .

- Cell Viability Assays : Test cytotoxicity in neuronal or cancer cell lines (e.g., SH-SY5Y) using MTT or resazurin-based protocols. Dose-response curves (0.1–100 µM) assess therapeutic windows .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) influence pharmacological activity?

- Answer : Comparative studies with analogs reveal:

- Substitution at 1-position : Methylation enhances metabolic stability by reducing CYP450 oxidation. For example, 1-methyl analogs show 2–3× longer half-life in hepatic microsomes vs. unmethylated derivatives .

- 5-position vs. 3-position : 5-substituted ethanamine derivatives exhibit higher 5-HT₁A binding (Ki = 12 nM) than 3-substituted analogs (Ki = 45 nM), attributed to steric alignment with receptor pockets .

- Data Table :

| Compound | Substitution Position | 5-HT₁A Ki (nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 1-Methyl-5-ethanamine | 1,5 | 12 | 45 |

| 1-Methyl-3-ethanamine | 1,3 | 45 | 30 |

| Unsubstituted indole | None | 85 | 15 |

Q. What mechanisms underlie its interaction with serotonin receptors?

- Answer :

- Receptor Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts hydrogen bonding between the ethanamine group and Ser159/Thr160 residues in 5-HT₁A. The indole ring engages in π-π stacking with Phe361 .

- Functional Assays : cAMP inhibition assays (EC₅₀ = 8 nM) confirm agonist/antagonist behavior. Partial agonism is observed at higher concentrations (>100 nM), suggesting receptor desensitization .

Q. How can enzyme inhibition studies be designed to evaluate its role in neurotransmitter regulation?

- Answer :

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against monoamine oxidase (MAO). Pre-incubate enzyme with compound (0–50 µM) and measure kcat/Km changes .

- In Vivo Microdialysis : Administer compound (1–10 mg/kg, i.p.) and measure extracellular serotonin levels in rodent prefrontal cortex. Correlate dose with neurotransmitter flux (R² > 0.9) .

Q. How should researchers address contradictions in reported biological activities?

- Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from:

- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or ion concentrations (e.g., Mg²⁺) alter receptor conformations. Standardize protocols using guidelines like NIH Assay Guidance Manual .

- Compound Purity : HPLC purity ≥95% is critical; impurities (e.g., residual solvents) may off-target activity. Validate via NMR and LC-MS .

Q. What computational approaches predict its ADMET properties?

- Answer :

- In Silico Tools : SwissADME predicts high blood-brain barrier permeability (BBB score = 0.95) due to logP = 2.1 and TPSA = 38 Ų. ProTox-II flags potential hepatotoxicity (LD₅₀ = 300 mg/kg) .

- MD Simulations : GROMACS simulations (100 ns) assess membrane permeation. Free-energy profiles show favorable partitioning into lipid bilayers (ΔG = -12 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.